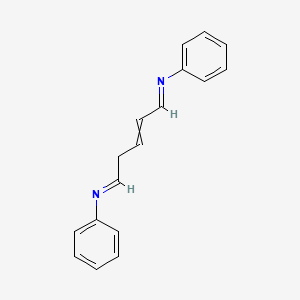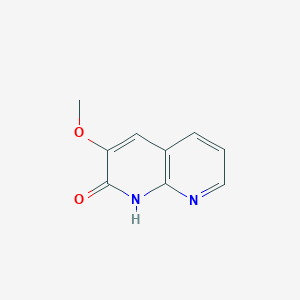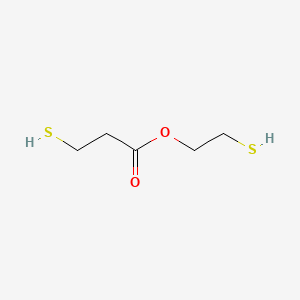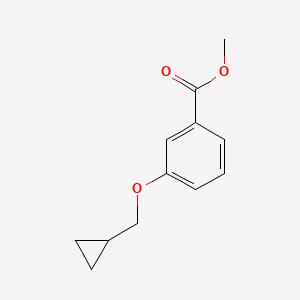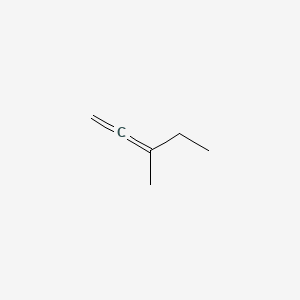
3-Methylpenta-1,2-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylpenta-1,2-diene is an organic compound with the molecular formula C6H10. It is a type of diene, specifically an allene, characterized by having two double bonds adjacent to each other. This compound is also known by its IUPAC name, 1,2-Pentadiene, 3-methyl- .
準備方法
Synthetic Routes and Reaction Conditions: 3-Methylpenta-1,2-diene can be synthesized through the dehydration of 2-methyl-2,4-pentanediol. This process involves removing water molecules from the diol compound under the influence of a catalyst. Common catalysts used include weak acids like oxalic acid and citric acid .
Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of supported metal catalysts and catalyst auxiliary agents to enhance the yield and selectivity of the product. This method avoids the use of strong acids, thereby reducing equipment corrosion and improving environmental friendliness .
化学反応の分析
Types of Reactions: 3-Methylpenta-1,2-diene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one atom or group of atoms in the compound is replaced by another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) is often used.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or diols, while reduction can yield alkanes .
科学的研究の応用
3-Methylpenta-1,2-diene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including perfumes and pharmaceuticals.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 3-Methylpenta-1,2-diene involves its interaction with molecular targets through its double bonds. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical reactions. The specific pathways involved depend on the nature of the reaction and the conditions under which it occurs .
類似化合物との比較
1,3-Pentadiene: Another diene with a similar structure but different double bond positions.
2-Methyl-1,3-butadiene:
1,4-Pentadiene: A non-conjugated diene with double bonds separated by more than one single bond.
Uniqueness: 3-Methylpenta-1,2-diene is unique due to its allene structure, which gives it distinct chemical properties compared to other dienes. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
特性
CAS番号 |
7417-48-3 |
|---|---|
分子式 |
C6H10 |
分子量 |
82.14 g/mol |
InChI |
InChI=1S/C6H10/c1-4-6(3)5-2/h1,5H2,2-3H3 |
InChIキー |
INFFCVIZNSUFGK-UHFFFAOYSA-N |
正規SMILES |
CCC(=C=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


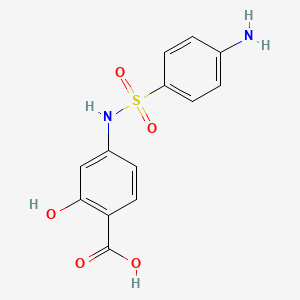
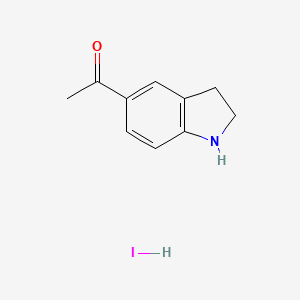
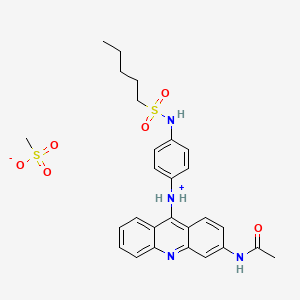
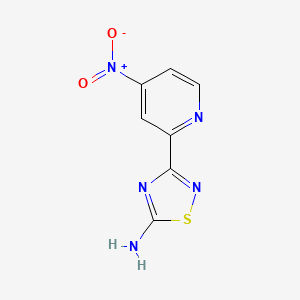
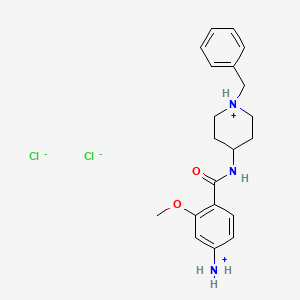
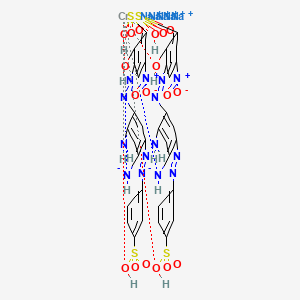


![[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine](/img/structure/B13756121.png)
![Ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride](/img/structure/B13756129.png)
